molecular formula C24H22ClFN2OS B5142778 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5142778
M. Wt: 441.0 g/mol
InChI Key: NNBZVKNUZLSFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
The effects of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine on the central nervous system include anxiogenic and hallucinogenic effects. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has been shown to increase anxiety-related behaviors in animal studies, as well as induce hallucinations and altered sensory perception. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has also been found to increase locomotor activity and decrease body temperature in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its selective agonism at the 5-HT1B and 5-HT2C receptors, which allows for the study of these specific receptor subtypes. However, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has also been shown to have off-target effects, such as binding to the dopamine transporter, which can complicate data interpretation. Additionally, the anxiogenic and hallucinogenic effects of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine can make it difficult to use in behavioral studies.

Future Directions

There are several potential future directions for the study of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has also been suggested as a tool for studying the role of serotonin receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine and its potential applications in the field of neuroscience.

Synthesis Methods

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with 4-fluorobenzoyl chloride and piperazine to yield 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine.

Scientific Research Applications

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal studies.

properties

IUPAC Name

[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN2OS/c25-20-5-11-23(12-6-20)30-17-18-1-3-19(4-2-18)24(29)28-15-13-27(14-16-28)22-9-7-21(26)8-10-22/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZVKNUZLSFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

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